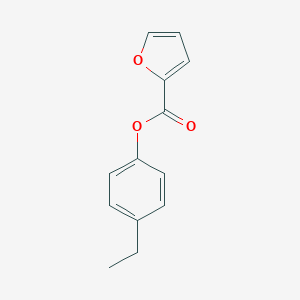

4-Ethylphenyl 2-furoate

Description

4-Ethylphenyl 2-furoate is an ester derivative of 2-furoic acid, characterized by a 4-ethylphenyl group attached to the furoate moiety. These compounds are notable for their roles in flavor, fragrance, and pharmaceutical applications due to their distinct physicochemical properties and reactivity .

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(4-ethylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-2-10-5-7-11(8-6-10)16-13(14)12-4-3-9-15-12/h3-9H,2H2,1H3 |

InChI Key |

CKBHSQCVDCSGIJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethylphenyl 2-furoate and analogous compounds:

Structural and Functional Insights:

Substituent Effects on Odor: Ethyl 2-furoate exhibits a unique "sweet," "acid," and "urinous" odor profile compared to methyl and allyl derivatives, which are more "decayed" . The ethyl group’s electron-donating nature may enhance interaction with olfactory receptors. In contrast, the bulkier 4-ethylphenyl group in 4-ethylphenyl 2-furoate could reduce volatility, diminishing odor intensity but increasing stability for pharmaceutical use .

Biological and Pharmacological Activity: Imidazolidinone derivatives with 4-ethylphenyl groups (e.g., IM-3 in ) demonstrate CNS activity, suggesting that 4-ethylphenyl 2-furoate could similarly interact with biological targets. However, replacing the imidazolidinone core with a furoate ester may alter metabolic pathways and bioavailability .

Synthetic and Industrial Relevance: Ethyl 2-furoate’s concentration in wine is significantly affected by grape variety and malolactic fermentation (MLF), highlighting its role as a fermentation byproduct . In contrast, 4-ethylphenyl 2-furoate’s larger aromatic substituent may render it more suitable for non-volatile applications, such as polymer synthesis or drug delivery systems .

Comparison with Aminophenyl Derivatives: Compounds like ethyl 5-(4-aminophenyl)-2-methyl-3-furoate () prioritize functional groups (e.g., amine) for targeted drug design. The 4-ethylphenyl group, being non-polar, may instead enhance membrane permeability in lipophilic environments .

Research Findings and Implications

- Odor-Structure Relationships: Ethyl 2-furoate’s odor profile diverges sharply from structurally similar esters, underscoring the sensitivity of olfactory perception to minor substituent changes. The 4-ethylphenyl variant’s odor remains unstudied but is predicted to be less pronounced due to reduced volatility .

- Pharmacological Potential: Analogous imidazolidinones (e.g., IM-3) show antinociceptive effects, suggesting that 4-ethylphenyl 2-furoate could be modified for CNS-targeted therapies if coupled with appropriate functional groups .

Q & A

Basic: What are the recommended synthetic routes for 4-Ethylphenyl 2-furoate, and how can reaction conditions be optimized?

4-Ethylphenyl 2-furoate can be synthesized via esterification or transesterification. A validated approach involves condensing 2-furoic acid derivatives with 4-ethylphenol under acidic catalysis. For example, ethyl 2-furoate analogs are synthesized using HSO as a catalyst at 60°C for 8 hours, achieving yields up to 95% after purification via recrystallization . Optimization should focus on:

- Catalyst selection : Acidic conditions (e.g., HSO) enhance ester formation.

- Temperature control : Prolonged heating above 60°C may degrade heat-sensitive intermediates.

- Purification : Double distillation and hexane recrystallization improve purity .

Basic: How can researchers confirm the structural integrity of 4-Ethylphenyl 2-furoate post-synthesis?

Key analytical methods include:

- NMR spectroscopy : H and C NMR can identify characteristic peaks (e.g., aromatic protons at δ 6.5–8.0 ppm, ester carbonyl at ~168 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate molecular weight and functional groups .

- Fourier-transform infrared spectroscopy (FT-IR) : Ester C=O stretches (~1740 cm) and aromatic C-H bends confirm functional groups .

Advanced: How do catalytic systems influence the oxidative esterification of furan derivatives like 4-Ethylphenyl 2-furoate?

Heterogeneous catalysts, such as Co-SA/3DOM-NC (atomically dispersed cobalt on nitrogen-doped carbon), enhance oxidative esterification under mild conditions. Key considerations:

- Catalyst characterization : Use TEM for pore structure analysis and X-ray absorption spectroscopy (XAS) to confirm CoN active sites .

- Reaction parameters : Methanol as a nucleophile at 60°C achieves >90% selectivity for methyl 2-furoate analogs .

- Stability : Leaching tests (ICP-MS) and recyclability studies ensure catalyst robustness .

Advanced: How can contradictory data on reaction yields (e.g., 53% vs. 96% in similar esters) be resolved?

Discrepancies often arise from:

- Substituent effects : Electron-donating groups (e.g., 4-ethylphenyl) may sterically hinder reactions, reducing yields .

- Purification methods : Column chromatography vs. recrystallization can alter reported yields.

- Catalyst activity : Trace impurities in reagents or catalysts (e.g., ZnCo-ZIF precursors) impact efficiency .

Resolution : Conduct controlled experiments with standardized protocols (e.g., identical catalysts, solvent systems) and report detailed procedural metadata .

Basic: What safety protocols are critical when handling 4-Ethylphenyl 2-furoate and related intermediates?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate halogenated byproducts (e.g., from iodinated reagents) and collaborate with certified waste management agencies .

Advanced: How can researchers evaluate the biological activity of 4-Ethylphenyl 2-furoate?

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) .

- Enzyme interactions : Use molecular docking studies to predict binding affinities with target proteins (e.g., cyclooxygenases) .

- Toxicity screening : Employ MTT assays on human cell lines to assess cytotoxicity thresholds .

Basic: What strategies ensure rigorous literature reviews for studying 4-Ethylphenyl 2-furoate?

- Source evaluation : Prioritize peer-reviewed journals (e.g., Journal of Agricultural and Food Chemistry) over non-academic databases .

- Keyword optimization : Use terms like "furan esters," "oxidative esterification," and "heterocyclic synthesis" in SciFinder or Reaxys .

- Critical appraisal : Cross-reference methodologies (e.g., NMR conditions) across studies to identify consensus protocols .

Advanced: What role do substituents (e.g., 4-ethylphenyl) play in the stability and reactivity of furan esters?

- Electronic effects : Electron-donating groups (e.g., -CH) increase aromatic ring electron density, enhancing electrophilic substitution but potentially reducing ester hydrolysis rates .

- Steric effects : Bulky substituents may hinder catalytic access to reactive sites, necessitating tailored catalysts (e.g., mesoporous supports) .

- Thermal stability : TGA analysis can quantify decomposition thresholds influenced by substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.